![molecular formula C11H13N B11920473 6'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11920473.png)
6'-Methylspiro[cyclopropane-1,3'-indoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Methylspiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methylspiro[cyclopropane-1,3’-indoline] typically involves spirocyclization reactions. One common method is the reaction of indole derivatives with cyclopropane precursors under specific conditions. For instance, the use of gold-catalyzed cyclization has been reported to be effective . The reaction conditions often involve mild temperatures and the presence of specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods for 6’-Methylspiro[cyclopropane-1,3’-indoline] are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Methylspiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indoline moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted indoline compounds.
Applications De Recherche Scientifique
6’-Methylspiro[cyclopropane-1,3’-indoline] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6’-Methylspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole: Similar in structure but lacks the methyl group on the cyclopropane ring.
Spirooxindole: Contains an oxindole moiety instead of an indoline.
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Uniqueness
6’-Methylspiro[cyclopropane-1,3’-indoline] is unique due to the presence of the methyl group on the cyclopropane ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
6-methylspiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13N/c1-8-2-3-9-10(6-8)12-7-11(9)4-5-11/h2-3,6,12H,4-5,7H2,1H3 |
Clé InChI |
CJPRZRPSLJGHGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3(CC3)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


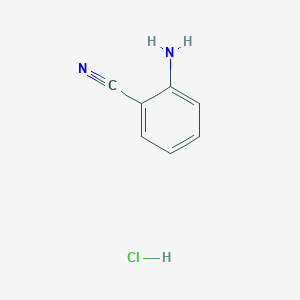
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11920397.png)
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)
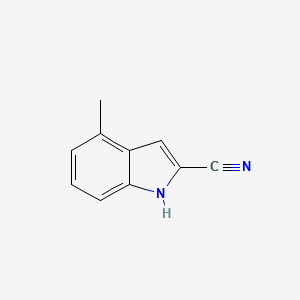

![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)
![2h-Isoxazolo[5,4-d]pyrazolo[3,4-b]pyridine](/img/structure/B11920413.png)
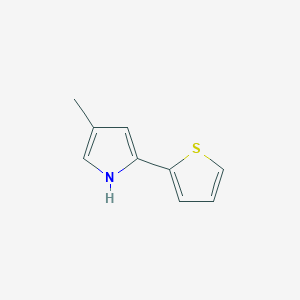
![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)
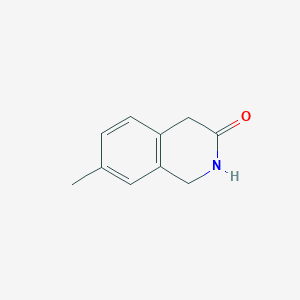

![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)
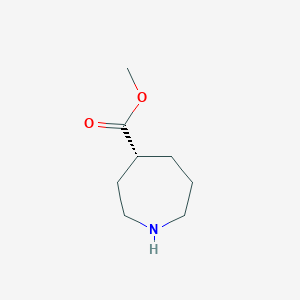
![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)
